(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Overview
Description
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It’s known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This conformation and the protection of the -C atom (attached to the non-bridging N atom of the imidazole ring) provide stability that is of interest with respect to electrochemical properties .
Biochemical Pathways
It’s worth noting that similar compounds have been used as potent necroptosis inhibitors , suggesting potential involvement in pathways related to cell death and survival.
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays , suggesting that this compound may have similar effects.
Action Environment
It’s known that the compound provides stability of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the methanol group . The reaction conditions often require the use of catalysts such as nickel or rhodium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using optimized catalysts and reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol include other fused heterocycles such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazole ring and have similar structural and functional properties.
Pyrrolo[1,2-a]indoles: These compounds have a fused pyrrole and indole ring system and are known for their diverse pharmacological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFCMKWUJAVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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